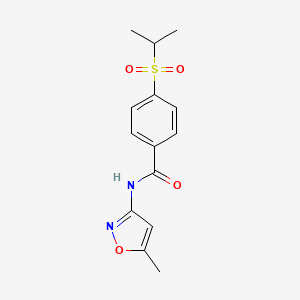![molecular formula C14H11N3O2 B6418411 N-[3-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide CAS No. 1134784-15-8](/img/structure/B6418411.png)
N-[3-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[3-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide” is a compound that belongs to the class of organic compounds known as 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For instance, one study reported the synthesis and biological activity of novel N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl) amides derivatives . Another study highlighted different synthesis methods and the pharmacological properties of pyrazole derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions . This structure is a weak base, with a pKb of 11.5 (pKa of the conjugated acid 2.49 at 25°C) .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in various contexts . For example, one study reported the synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan . Another study discussed the synthesis and pharmacological activities of pyrazole derivatives .科学的研究の応用
N-[3-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and medicine. In particular, it has been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, and this compound has been found to be a potent inhibitor of this enzyme. This makes it a promising compound for the development of drugs to treat conditions such as Alzheimer’s disease, which is caused by the accumulation of acetylcholine in the brain.
作用機序
Target of Action
The primary target of N-[3-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide is the C522 residue of p97 . This protein plays a crucial role in various cellular processes, including protein degradation and cell cycle regulation .
Mode of Action
This compound interacts with its target by forming a covalent bond with the C522 residue of p97 . This interaction results in the inhibition of p97, thereby affecting its function .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on p97 . By inhibiting this protein, the compound can potentially affect various cellular processes, including protein degradation and cell cycle regulation .
実験室実験の利点と制限
N-[3-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide is a promising compound for research and development, but there are some advantages and limitations to consider when using it in laboratory experiments. One advantage of this compound is its low toxicity, which makes it safe to use in laboratory experiments. However, it is important to note that this compound is a very potent inhibitor of AChE, and so it should be used with caution in experiments involving the enzyme.
将来の方向性
The potential applications of N-[3-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide are still being explored, and there are numerous potential future directions for research. One possible direction is to further study the biochemical and physiological effects of this compound, in order to better understand its mechanism of action and to identify new potential uses. Another possible direction is to develop new methods of synthesizing this compound, in order to make it more accessible for research and development. Finally, it may be possible to develop new drugs based on this compound, in order to treat conditions such as Alzheimer’s disease and other neurological disorders.
合成法
N-[3-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide can be synthesized using a variety of methods, including the use of a palladium-catalyzed cross-coupling reaction. This reaction involves the coupling of a 3-bromo-1H-pyrazole and a furan-2-carboxamide in the presence of a palladium catalyst. The resulting product is a compound with the molecular formula C10H9N3O2.
特性
IUPAC Name |
N-[3-(1H-pyrazol-5-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-14(13-5-2-8-19-13)16-11-4-1-3-10(9-11)12-6-7-15-17-12/h1-9H,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJNDLPREFUSBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-[(2-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6418334.png)
![3-(4-ethoxyphenyl)-9-[(4-fluorophenyl)methyl]-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6418342.png)
![9-[(3-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6418348.png)

![methyl N-[(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]carbamate](/img/structure/B6418360.png)
![5-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B6418364.png)
![1-(4-methylphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6418382.png)
![5-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-ethoxy-4-methylbenzene-1-sulfonamide](/img/structure/B6418388.png)
![7-(2-methoxyethyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6418393.png)
![2-(1,2-benzoxazol-3-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B6418399.png)
![4-(1-benzofuran-2-carbonyl)-1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6418419.png)
![4-[(E)-[(2-hydroxyphenyl)methylidene]amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B6418423.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B6418427.png)
![5-(furan-2-yl)-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6418433.png)
